(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol
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Overview
Description
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is part of the indazole family, which is known for its diverse biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol typically involves the reaction of appropriate indazole derivatives with fluorinating agents. One common method includes the use of difluoromethylation reactions, where a difluoromethylating agent is reacted with an indazole precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted indazole derivatives .
Scientific Research Applications
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol finds applications in several fields:
Medicinal Chemistry: It is used in drug discovery and development due to its potential biological activity.
Material Science: The compound’s unique properties make it valuable in the development of new materials.
Biological Research: It is used in studying biological pathways and mechanisms due to its interaction with various biological targets.
Mechanism of Action
The mechanism by which (5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar indazole core but lacks the difluoromethyl group.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities
Uniqueness
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where fluorine’s unique characteristics are beneficial .
Properties
IUPAC Name |
(5,5-difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h13H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYELPKJPGPDQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1NN=C2CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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